methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
The synthesis of methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with methanol in the presence of a catalyst . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds such as:
1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: This compound is structurally similar but lacks the ester group.
1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: This compound has an amide group instead of an ester group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-9-7-11(14(18)19-2)12-8-15-17(13(12)16-9)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
CZTZCCVKIRSRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)OC |
Origin of Product |
United States |
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